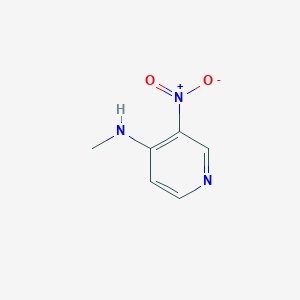
N-メチル-3-ニトロピリジン-4-アミン
概要
説明
N-Methyl-3-nitropyridin-4-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Methyl-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分子シミュレーション法
化合物「N-メチル-3-ニトロピリジン-4-アミン」とその誘導体は、分子シミュレーション法で使用されています。 これらの方法は、ジルコニウム4-スルホフェニルホスホネートの層状構造内のインターカレーションされた分子の配置を記述するために使用されました . 計算の結果、層間空間における水分子とゲストをホスト層のスルホ基に接続する水素結合の密なネットワークが明らかになりました .
非線形光学
この化合物は、非線形光学における潜在的な用途を持っています。 最終モデルにおけるゲストの双極子モーメントを計算して、この潜在的な用途を示しました . 非線形光学特性を持つ材料は、光トリガ、光周波数変換器、光メモリ、変調器、偏向器などの光信号処理用途において大きな関心を集めています .
有機プッシュプル分子
この化合物は、ドナー基とアクセプター基を含む有機プッシュプル分子の例です。 このような分子では、電子供与体 (D) からアクセプター (A) への直接的な分子内電荷移動 (ICT) がπ共役二重結合系を通じて起こり、D–π–A 系において線形および非線形光学 (NLO) 特性を生じます .
層状無機化合物への組み込み
この化合物は、ホストキャリアーとなり得る層状無機化合物にゲストとして組み込むことができます . このアプローチには、プッシュプル発色団をポリマーマトリックスに組み込むことと、これらの分子をゲストとして層状無機化合物に組み込むことが含まれます .
キナーゼ阻害
「N-メチル-3-ニトロピリジン-4-アミン」とは直接関係していませんが、その構造類似体は、キナーゼp70S6Kβに対して有意な活性を示しています . これは、「N-メチル-3-ニトロピリジン-4-アミン」が同様の用途に探索され得る可能性があることを示唆しています。
化学合成
生物活性
n-Methyl-3-nitropyridin-4-amine (C6H7N3O2) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables for a comprehensive understanding of its biological activity.
Chemical Structure and Synthesis
n-Methyl-3-nitropyridin-4-amine is characterized by a nitro group at the 3-position and a methyl group at the nitrogen atom of the pyridine ring. The synthesis of this compound typically involves nitration of 3-methylpyridine followed by amination processes. Various methods have been explored for the functionalization of nitropyridines, emphasizing regioselectivity and yield optimization .
The biological activity of n-Methyl-3-nitropyridin-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed that this compound may exert its effects through:
- Enzyme Inhibition : Compounds similar to n-Methyl-3-nitropyridin-4-amine often act as enzyme inhibitors, potentially targeting kinases or other proteins involved in cell signaling pathways .
- Cell Cycle Arrest : Some studies suggest that derivatives of pyridine compounds can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
Anticancer Activity
Research has shown that n-Methyl-3-nitropyridin-4-amine exhibits promising anticancer properties. A study utilizing the NCI 60 human cancer cell line panel demonstrated selective cytotoxicity against specific cancer types, including breast and renal cancers. The structure–activity relationship (SAR) analysis indicated that modifications at the 4-position significantly influenced the compound's efficacy .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 60.77 | High |
| MDA-MB-468 | 71.42 | High |
| UO-31 (Renal) | 25.00 | Very High |
| A549 (Lung) | >100 | Low |
Case Studies
- Case Study on Renal Cancer : A derivative of n-Methyl-3-nitropyridin-4-amine was evaluated for its effects on UO31 renal cancer cells, resulting in significant growth inhibition compared to control groups. The study highlighted the compound's potential as a targeted therapeutic agent for renal cancers .
- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with n-Methyl-3-nitropyridin-4-amine led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis in cancer cells .
Safety and Toxicity Profile
The safety profile of n-Methyl-3-nitropyridin-4-amine is crucial for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while higher concentrations can adversely affect normal cells, lower doses exhibit selectivity towards cancerous cells without significant toxicity to peripheral blood mononuclear cells (PBMCs) .
特性
IUPAC Name |
N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMNWVBOHVZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339410 | |
| Record name | n-methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-41-6 | |
| Record name | n-methyl-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














